Comparative In Vivo Antiviral Efficacy of DL-Noformicin and Amantadine Against Influenza in Mice
In a comprehensive screen of 156 biologically active compounds for in vivo anti-influenza activity, DL-noformicin (NSC 72942) was one of only two compounds considered significantly active, alongside amantadine hydrochloride (NSC 83653) [1]. This finding is particularly notable because it demonstrates efficacy in a complex mammalian model, distinguishing it from the vast majority of compounds that fail to show activity in vivo. The study's selection of DL-noformicin as a lead candidate among a large panel of potential antivirals provides a strong, head-to-head validation of its potency relative to the clinical benchmark at the time.
| Evidence Dimension | In vivo anti-influenza virus activity |
|---|---|
| Target Compound Data | DL-noformicin (NSC 72942) was among 2 out of 156 compounds with significant activity |
| Comparator Or Baseline | Amantadine hydrochloride (NSC 83653) was the other compound out of 156 with significant activity |
| Quantified Difference | Both were the only 2 compounds considered significantly active out of a total of 156 tested |
| Conditions | Swiss mice infected with influenza virus; evaluation criteria were increase in survivor number and mean survival time. |
Why This Matters
This head-to-head, in vivo comparison against a known clinical agent provides a powerful rationale for selecting noformicin for advanced influenza research programs where in vivo efficacy is a prerequisite.
- [1] Sidwell, R. W., et al. (1968). In vivo antiviral properties of biologically active compounds. II. Studies with influenza and vaccinia viruses. Applied Microbiology, 16(2), 370-392. View Source
